![molecular formula C20H21NO4 B2623888 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide CAS No. 2034600-12-7](/img/structure/B2623888.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide, also known as FTY720, is a synthetic compound with potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and transplant rejection. FTY720 is a sphingosine-1-phosphate receptor modulator that affects the immune system and has been extensively studied for its mechanism of action and potential benefits.
Mechanism of Action
Target of Action
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets leading to changes in cellular functions . The specific interactions of N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways leading to diverse pharmacological activities . The downstream effects of these pathways due to the action of N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide are yet to be elucidated.
Pharmacokinetics
Benzofuran derivatives have been found to have suitable structures for drug development, indicating potential for good bioavailability .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates their ability to function effectively in diverse environments .
Advantages and Limitations for Lab Experiments
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide has several advantages for lab experiments, including its stability, solubility, and specificity for sphingosine-1-phosphate receptors. This compound is also readily available and has been extensively studied, making it a useful tool for researchers. However, this compound also has some limitations, including its complex synthesis method, potential for off-target effects, and variable potency across different cell types and species.
Future Directions
There are several future directions for research on N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide, including the development of more potent and selective analogs, the investigation of its effects on other signaling pathways, and the exploration of its potential in combination with other therapies. This compound also has potential applications in other diseases, including Alzheimer's disease, diabetes, and cardiovascular disease, which warrant further investigation. Overall, this compound is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully understand its mechanism of action and clinical potential.
Synthesis Methods
The synthesis of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide involves a series of chemical reactions that result in the formation of the final product. The initial step involves the condensation of 2-amino-2-methyl-1-propanol with benzofuran-2-carboxylic acid to form the intermediate compound, which is then reacted with phenoxypropanol and acetic anhydride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and careful optimization of reaction conditions to obtain a high yield of the desired product.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, this compound has been shown to reduce the frequency of relapses and delay disease progression by modulating the immune response and preventing the migration of immune cells to the central nervous system. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth by targeting multiple signaling pathways. In transplant rejection, this compound has been shown to reduce the risk of rejection by suppressing the immune response and promoting graft survival.
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(24-16-9-4-3-5-10-16)19(22)21-13-20(2,23)18-12-15-8-6-7-11-17(15)25-18/h3-12,14,23H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEAMSNBVSEOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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